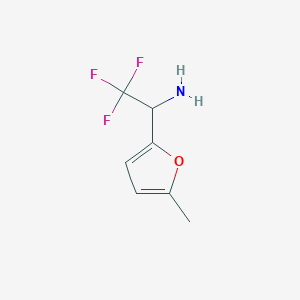

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C7H8F3NO |

|---|---|

Molecular Weight |

179.14 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanamine |

InChI |

InChI=1S/C7H8F3NO/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6H,11H2,1H3 |

InChI Key |

DZCLRWAAJGBYCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reduction of Trifluoromethyl Ketones

A common route involves first synthesizing the corresponding trifluoromethyl ketone intermediate, 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone , followed by reductive amination or direct reduction to the amine.

Step 1: Preparation of the Ketone Intermediate

This is typically achieved by reacting 5-methylfuran-2-carbaldehyde or 2-methylfuran with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a Lewis acid catalyst under controlled low-temperature conditions to avoid side reactions and preserve the furan ring integrity.Step 2: Conversion of Ketone to Amine

The ketone is then converted to the amine via reductive amination using ammonia or amine sources with reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with Raney nickel under mild conditions. Alternatively, the ketone can be converted to an imine intermediate followed by reduction.

Direct Alkylation of Ammonia with Haloalkyl Derivatives

Another approach involves the nucleophilic substitution of a trifluoromethyl-substituted haloalkane derivative with ammonia in excess to favor primary amine formation. However, this method can lead to mixtures of primary, secondary, and tertiary amines and requires careful control of stoichiometry and reaction conditions.

One-Pot Synthesis via Hydrazone Intermediates

Recent literature reports a one-pot synthesis involving the formation of hydrazone intermediates from trifluoromethyl ketones and hydrazine derivatives, followed by selective reduction to yield the target amine. This method offers good yields and stereochemical control.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Ketone formation | 5-methylfuran + trifluoroacetic anhydride, Lewis acid catalyst, low temp (-20 to 0 °C), inert atmosphere | Prevents oxidation and side reactions | 70-85 |

| Reductive amination | Ketone + NH3 or amine + NaBH4 or Raney Ni, MeOH, room temp, H2 atmosphere (1 atm) | Mild conditions preserve furan ring | 60-80 |

| Nucleophilic substitution | Haloalkyl trifluoromethyl derivative + excess NH3, solvent (ethanol or THF), reflux | Requires excess ammonia to favor primary amine | 50-65 |

| One-pot hydrazone method | Ketone + hydrazine, pyridine, N-bromosuccinimide, THF/H2O, -20 °C to RT, followed by reduction | Efficient, stereoselective, suitable for scale-up | 63-86 |

Analytical and Purification Techniques

- Purification is typically performed by extraction, recrystallization, or column chromatography to isolate the amine in high purity.

- Characterization includes NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry to confirm the presence of trifluoromethyl and amine groups.

Research Findings and Comparative Analysis

- The reductive amination route offers better selectivity and yields compared to direct alkylation, which suffers from over-alkylation leading to secondary and tertiary amines.

- The one-pot hydrazone strategy provides a versatile and efficient alternative, especially for compounds with sensitive functional groups like the furan ring.

- Industrial scale synthesis relies on controlled ketone formation followed by catalytic hydrogenation, ensuring reproducibility and scalability.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reductive amination of ketone | Ketone synthesis + reductive amination | High selectivity, mild conditions | Requires ketone intermediate |

| Nucleophilic substitution | Haloalkyl derivative + NH3 | Simple reagents | Mixture of amines, lower selectivity |

| One-pot hydrazone approach | Ketone + hydrazine + reduction | Efficient, stereoselective | More steps, specialized reagents |

This detailed analysis shows that the most reliable and widely adopted method for preparing this compound involves the synthesis of the trifluoromethyl ketone intermediate followed by reductive amination under controlled conditions. Emerging methods like the hydrazone-mediated one-pot synthesis offer promising alternatives for improved yields and selectivity. The choice of method depends on the desired scale, purity, and available reagents.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine can be categorized into several key areas:

Medicinal Chemistry

The compound's structure suggests potential bioactivity, particularly in drug development:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, making them candidates for antidepressant therapies.

- Anticancer Properties : Fluorinated compounds often show enhanced metabolic stability and bioavailability, which can be crucial for developing anticancer agents.

Agrochemicals

Fluorinated compounds are increasingly used in agrochemical formulations due to their effectiveness:

- Pesticide Development : The trifluoromethyl group enhances the lipophilicity of compounds, improving their penetration and efficacy as pesticides.

Materials Science

The unique properties of this compound allow for innovative applications:

- Polymer Synthesis : Its incorporation into polymer matrices can improve properties such as thermal stability and chemical resistance.

Case Study 1: Antidepressant Activity

A study explored the synthesis of various fluorinated amines and their effects on serotonin transporters. The findings suggested that this compound exhibited promising inhibition rates comparable to established antidepressants.

Case Study 2: Agrochemical Efficacy

Field trials conducted on crops treated with formulations containing the compound demonstrated a significant reduction in pest populations compared to untreated controls. This highlights its potential as an effective pesticide.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Antidepressant Development | Enhanced bioavailability |

| Anticancer Agent | Improved metabolic stability | |

| Agrochemicals | Pesticide Formulation | Increased efficacy and penetration |

| Materials Science | Polymer Additive | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and amine functionality play crucial roles in its reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Compounds with aromatic heterocycles exhibit distinct electronic and steric properties. Key examples include:

Key Findings :

- The 5-methylfuran substituent in the target compound provides moderate electron-withdrawing effects compared to pyrrole or thiophene, influencing reactivity in cross-coupling reactions .

- Thiophene-containing analogues (e.g., 1-(thiophen-2-yl)ethan-1-amine) show utility in copper-catalyzed silylation reactions due to sulfur’s Lewis basicity .

Analogues with Substituted Phenyl Groups

Fluorinated phenyl derivatives are common in agrochemicals and pharmaceuticals:

Key Findings :

- Trifluoromethylphenyl derivatives (e.g., 2-fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine) are prevalent in sulfonylurea herbicides, leveraging fluorine’s electronegativity for target specificity .

- Methoxy groups (e.g., in 3-fluoro-4-methoxyphenyl derivatives) improve aqueous solubility, critical for drug bioavailability .

Stereochemical and Enantiomeric Variants

Chiral trifluoroethylamines are significant in asymmetric synthesis:

Key Findings :

- Stereospecificity in fluorinated amines (e.g., (S)-isomers) enhances binding affinity to enzymatic targets, as seen in antiviral drug candidates .

Biological Activity

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine (CAS No. 1250563-61-1) is a compound that has garnered interest in various fields including medicinal chemistry and toxicology due to its unique structural features, particularly the trifluoromethyl group and the furan ring. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and toxicological profiles based on available literature.

- Molecular Formula: C7H8F3NO

- Molecular Weight: 179.14 g/mol

- Structural Features: The compound contains a trifluoromethyl group which enhances its lipophilicity and a furan moiety that can participate in π-π interactions with biomolecules.

The biological activity of this compound is hypothesized to involve:

- Lipophilicity Enhancement: The trifluoromethyl group increases the compound's ability to penetrate lipid membranes.

- Protein Interaction: The furan ring can engage in π-π stacking with aromatic residues in proteins, potentially altering their function.

- Metabolic Activation: Similar compounds have shown metabolic pathways leading to reactive intermediates that can interact with cellular components, suggesting a need for further investigation into its metabolic fate.

Anticancer Potential

Recent studies have indicated that compounds with similar structural characteristics may exhibit anticancer properties. For instance:

- Inhibition of Cell Proliferation: Compounds with trifluoromethyl groups have demonstrated significant inhibitory effects on various cancer cell lines. For example, a related compound showed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong potential for further exploration in cancer therapeutics .

Toxicological Concerns

Research on the toxicity of furan derivatives has raised concerns regarding their long-term exposure effects:

- Liver Toxicity: Studies indicate that metabolites of furan compounds can bind to proteins and DNA, leading to necrosis and fibrosis in liver tissues . The need for detailed toxicological assessments of this compound is essential to determine its safety profile.

Study on Metabolism and Toxicity

A study investigated the metabolic activation of 2-methylfuran (a related compound), which produces reactive metabolites capable of causing cellular damage. This suggests that similar pathways may exist for this compound:

- In Vivo Studies: Subacute studies in rats revealed that the liver was the primary target for toxicity from related furan compounds . This emphasizes the need for similar studies on this compound.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.